N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide
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Overview
Description
“N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to an acetamide group (a combination of acetic acid and ammonia). The compound also includes a phenyl group (a variant of benzene), which is substituted with a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom) and an ethoxy group (an ethyl group attached to an oxygen atom) and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of various functional groups. The cyclopropyl group would introduce strain into the molecule because of its three-membered ring. The phenyl group is planar, while the sulfonamide group might exhibit resonance, delocalizing the electrons over the sulfur and nitrogen atoms .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions and reagents used. For instance, the amide group might be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the sulfonamide and amide could make it somewhat soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-2-[4-[(2-ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-18-11-4-14(2)12-19(18)27(24,25)22-17-7-5-15(6-8-17)13-20(23)21-16-9-10-16/h4-8,11-12,16,22H,3,9-10,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLZCNDNGWXIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide |
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